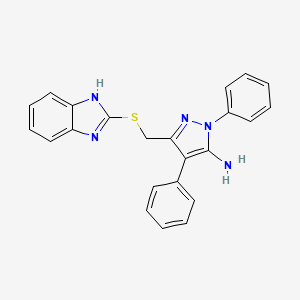

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine

Description

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted with two phenyl groups (at positions 2 and 4), an amine group (position 3), and a benzimidazole-thioether moiety (position 5). This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active compounds, suggesting possible applications in antimicrobial or kinase inhibition research.

Properties

Molecular Formula |

C23H19N5S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

5-(1H-benzimidazol-2-ylsulfanylmethyl)-2,4-diphenylpyrazol-3-amine |

InChI |

InChI=1S/C23H19N5S/c24-22-21(16-9-3-1-4-10-16)20(27-28(22)17-11-5-2-6-12-17)15-29-23-25-18-13-7-8-14-19(18)26-23/h1-14H,15,24H2,(H,25,26) |

InChI Key |

ZJIXTTNLBRWRRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)N |

Origin of Product |

United States |

Preparation Methods

Mannich-Type Multicomponent Condensation Reaction

One of the principal methods to prepare pyrazolo-benzimidazole hybrids, including derivatives like the title compound, involves a Mannich base formation via a multicomponent condensation:

- Reactants: 1-aminobenzimidazole, formaldehyde (usually 30% aqueous solution), and a substituted pyrazole.

- Mechanism: The acidic hydrogen on the pyrazole imino group participates in the Mannich reaction, forming a hydroxymethyl intermediate, which subsequently reacts with the amino group of benzimidazole to form the sulfanylmethyl bridge.

- Conditions: Typically performed at room temperature in a suitable solvent such as methylene chloride.

- Yields: Variable, ranging from poor to good (28–87%), depending on substituents and reaction conditions.

This approach was detailed in a study where pyrazolo-benzimidazole Mannich bases were synthesized and characterized, confirming the feasibility of this route for related compounds.

Gadolinium(III) Trifluoromethanesulfonate-Catalyzed One-Pot Synthesis

A more recent and efficient method involves a one-pot synthesis catalyzed by Gadolinium(III) trifluoromethanesulfonate (Gd(OTf)3), which offers:

- Catalyst: 10 mol% Gd(OTf)3.

- Solvent: Ethanol.

- Reaction Conditions: Reflux for approximately 6 hours.

- Reactants: Equimolar amounts of 1H-benzimidazole, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and other substituents as needed.

- Workup: After completion (monitored by TLC), the reaction mixture is extracted with ethyl acetate and purified by silica gel column chromatography.

- Yields: Good to excellent (69–85%).

- Advantages: Operational simplicity, short reaction time, low solvent usage, and tolerance to both electron-withdrawing and electron-donating substituents on the pyrazole ring.

This method was validated by synthesizing a series of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole derivatives, which are structurally related to the target compound, suggesting applicability to the synthesis of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine.

Detailed Synthetic Procedure (Representative)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1H-benzimidazole (1 mmol), 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), Gd(OTf)3 (10 mol%), ethanol (10 mL), reflux 6 h | One-pot condensation catalyzed by Gd(OTf)3 | 69–85 |

| 2 | Reaction monitored by TLC; solvent removal; extraction with ethyl acetate and water | Workup and isolation of crude product | — |

| 3 | Purification by column chromatography (silica gel, ethyl acetate/hexane 30:70) | Purification | — |

Note: The product is obtained as a white solid with melting point around 172–175 °C, consistent with the expected structure.

Reaction Scope and Substituent Effects

The Gd(OTf)3 catalyzed method tolerates a variety of substituents on the pyrazole aldehyde precursor:

| Entry | Substituent on Pyrazole Aldehyde | Product Code | Yield (%) |

|---|---|---|---|

| 1 | Phenyl (unsubstituted) | 3a | 85 |

| 2 | Electron-withdrawing (e.g., NO2, Cl) | 3b–3d | 69–79 |

| 3 | Electron-donating (e.g., Me, OMe) | 3e–3g | 70–80 |

| 4 | Other substituted derivatives | 3h–3l | 69–75 |

This data demonstrates the robustness of the synthetic method across diverse electronic environments.

Mechanistic Insights and Advantages

- The use of Gd(OTf)3 as a Lewis acid catalyst activates the aldehyde carbonyl for nucleophilic attack by the benzimidazole nitrogen.

- The sulfanylmethyl linkage forms via nucleophilic substitution involving the thiol group on benzimidazole and the pyrazole aldehyde intermediate.

- The mild reflux in ethanol ensures good solubility and reaction kinetics without harsh conditions.

- The method reduces reaction time and solvent waste compared to traditional multi-step syntheses.

Summary of Preparation Methods

| Method | Reactants | Catalyst/Solvent | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Mannich Multicomponent Condensation | 1-aminobenzimidazole, formaldehyde, pyrazole | None or mild solvent | Room temp, methylene chloride | 28–87% | Variable yields, moderate complexity |

| Gd(OTf)3-Catalyzed One-Pot | 1H-benzimidazole, pyrazole-4-carbaldehyde | Gd(OTf)3, ethanol | Reflux 6 h | 69–85% | Efficient, broad substrate scope, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles. Conditions can vary widely depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzimidazole-pyrazole derivatives, focusing on substituent effects, molecular properties, and inferred biological activities.

Structural and Functional Group Analysis

Key Observations

Substituent Impact on Bioactivity: The target compound’s benzimidazole-thioether group may enhance interactions with enzymes or receptors via sulfur-mediated hydrogen bonding or hydrophobic effects. The fluorophenyl and sulfonamide groups in contribute to its role as a PI4KA inhibitor, likely through enhanced solubility and target affinity. The target compound lacks these groups, suggesting divergent therapeutic applications.

Molecular Weight and Solubility :

- The target compound (MW 410.49) is smaller than (MW 574.63), implying better bioavailability. Its sulfanylmethyl group may moderately improve solubility compared to purely aromatic systems (e.g., ), though less effectively than sulfonamides.

Synthetic Complexity :

- The vinyl-bridged benzamide in requires multi-step synthesis, while the target compound’s sulfanylmethyl linkage could be achieved via thiol-alkylation, offering simpler scalability.

Metabolic Stability :

- The thioether group in the target compound may confer resistance to oxidative metabolism compared to ’s methyl-pyrazole, which is prone to demethylation.

Research Findings

- Antibacterial Activity : Compounds like demonstrate that chloro and methyl groups on pyrazole rings enhance antibacterial efficacy against Gram-positive bacteria. The target compound’s diphenyl-pyrazole core may similarly disrupt bacterial membranes or enzymes .

- Kinase Inhibition: The morpholinophenyl-sulfonamide in highlights the importance of electron-withdrawing groups (e.g., fluorine) for kinase targeting, a feature absent in the target compound .

Biological Activity

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C23H19N5S

- Molecular Weight : 405.49 g/mol

- Structure : The compound features a benzimidazole moiety, a pyrazole ring, and a sulfanylmethyl group, contributing to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrazole structures. For instance, a series of pyrazole derivatives with benzimidazole showed significant anti-proliferative effects against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers. Some compounds demonstrated IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition .

The mechanism involves:

- Induction of apoptosis in cancer cells.

- Arresting the cell cycle at the G1 phase through downregulation of cyclin D2 and CDK2.

- Increased levels of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse .

2. Antimicrobial Activity

Benzimidazole derivatives have exhibited promising antibacterial properties. Research indicates that compounds similar to this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For example, studies using disc diffusion methods revealed that synthesized benzimidazole derivatives showed comparable activity to standard antibiotics like Gentamycin against E. coli and Pseudomonas aeruginosa .

3. Antiepileptic Activity

The compound's structural characteristics suggest potential antiepileptic properties. Research on related benzimidazole derivatives indicates that they can modulate neurotransmitter systems and exhibit anticonvulsant activity through mechanisms involving sodium channel inhibition .

4. Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study 1: Anticancer Evaluation

A study evaluated a series of benzimidazole-pyrazole hybrids for their anticancer efficacy against MCF-7 breast cancer cells. The results indicated that specific compounds significantly inhibited cell proliferation and induced apoptosis through ROS generation and cell cycle arrest .

Study 2: Antibacterial Screening

In another investigation, a range of synthesized benzimidazole derivatives was tested for antibacterial activity against E. coli and Staphylococcus aureus. The results demonstrated that certain compounds exhibited significant antibacterial effects at varying concentrations, suggesting their potential as lead compounds for antibiotic development .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.